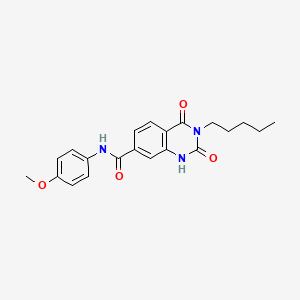
N-(4-methoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods (like DFT) are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the conditions for each reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Spectroscopic properties (IR, UV-Vis, NMR) are also often reported .科学的研究の応用
Perovskite Solar Cells (PSCs)
Perovskite materials, such as (FAPbI3)0.875(MAPbBr3)0.075(-CsPbI3)0.05(PbI2)0.03, are widely used as light absorbers in PSCs due to their excellent photoelectric properties. These properties include a high extinction coefficient, long charge-diffusion length, broad optical absorption, and stability . In PSC devices, hole-transport materials (HTMs) play a crucial role in extracting holes from perovskite to metal electrodes (e.g., Ag). The compound N-(4-methoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide (referred to as CP1) has been designed as an HTM. It exhibits better properties than the parent HTM (H101), including good stability, high hole mobility, and uniform smooth film morphology. As a result, CP1-based PSCs achieve a higher power conversion efficiency (PCE) of 15.91% compared to H101-based PSCs (14.78%) .
Pharmacological Activities
The compound 6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine (a derivative of the target compound) is known for its potent pharmacological activities. Benzothiazole derivatives, including this compound, serve as unique and versatile moieties for experimental drug design due to their significant pharmacological effects.
Organic Synthesis and Reaction Sequences
In organic chemistry, substituted N-phenylmaleimides (related to the target compound) have been synthesized efficiently for use in Diels–Alder reactions. Researchers have developed minimally hazardous, environmentally friendly, and energy-efficient sequential reaction sequences for this purpose .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-methoxyphenyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-3-4-5-12-24-20(26)17-11-6-14(13-18(17)23-21(24)27)19(25)22-15-7-9-16(28-2)10-8-15/h6-11,13H,3-5,12H2,1-2H3,(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYILSYWHMFKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)ethyl]-3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride](/img/structure/B6526133.png)
![ethyl 6-benzyl-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B6526141.png)
![N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxynaphthalene-2-carboxamide hydrochloride](/img/structure/B6526146.png)
![N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride](/img/structure/B6526156.png)
![N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride](/img/structure/B6526163.png)
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride](/img/structure/B6526164.png)

![ethyl 6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6526184.png)

![7-{6-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B6526195.png)
![N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide](/img/structure/B6526200.png)
![2-[3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6526205.png)
![1-[cyclohexyl(ethyl)amino]-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol hydrochloride](/img/structure/B6526217.png)
![1-[(2-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6526218.png)